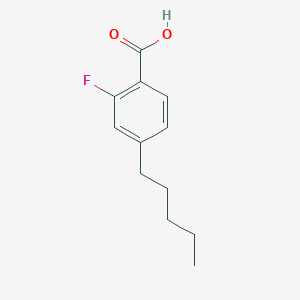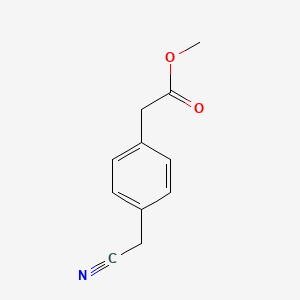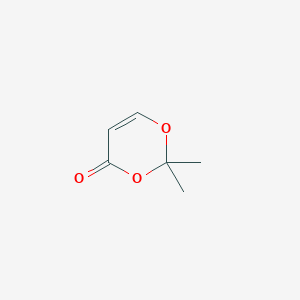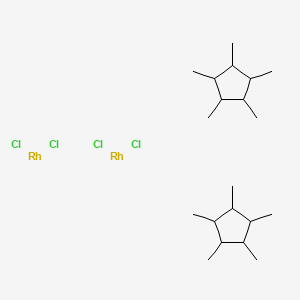
2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide is a chemical compound with a unique structure that includes both hydrazine and thioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE typically involves the reaction of N-methylhydrazinecarbothioamide with hydroxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine and thioamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, it may interfere with cellular pathways by modifying key signaling molecules.
類似化合物との比較
Similar Compounds
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide: shares structural similarities with other hydrazine and thioamide compounds, such as:
Uniqueness
The uniqueness of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE lies in its combined functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H9N3O2S |
|---|---|
分子量 |
163.20 g/mol |
IUPAC名 |
1-[(2-hydroxyacetyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C4H9N3O2S/c1-5-4(10)7-6-3(9)2-8/h8H,2H2,1H3,(H,6,9)(H2,5,7,10) |
InChIキー |
MAVVRZYYPWSRMR-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NNC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-4-hydroxythieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8728136.png)
![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)





![4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8728198.png)





